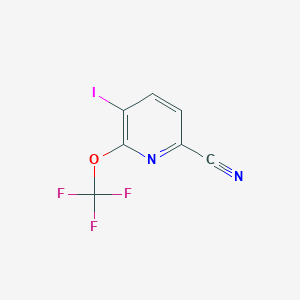
5-Iodo-6-(trifluoromethoxy)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-6-(trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H2F3IN2O and a molecular weight of 314.0032596 . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a picolinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves several steps. One common method includes the iodination of a picolinonitrile derivative followed by the introduction of a trifluoromethoxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Iodo-6-(trifluoromethoxy)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
5-Iodo-6-(trifluoromethoxy)picolinonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of iodine-containing compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the trifluoromethoxy group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
5-Iodo-6-(trifluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
5-Iodo-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-(Trifluoromethoxy)picolinonitrile: Lacks the iodine atom but contains the trifluoromethoxy group.
5-Bromo-6-(trifluoromethoxy)picolinonitrile: Contains a bromine atom instead of an iodine atom.
These compounds share similar structural features but differ in their reactivity and applications due to the presence of different substituents .
Propriétés
Formule moléculaire |
C7H2F3IN2O |
|---|---|
Poids moléculaire |
314.00 g/mol |
Nom IUPAC |
5-iodo-6-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2F3IN2O/c8-7(9,10)14-6-5(11)2-1-4(3-12)13-6/h1-2H |
Clé InChI |
COMHAGDJEIADJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1C#N)OC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


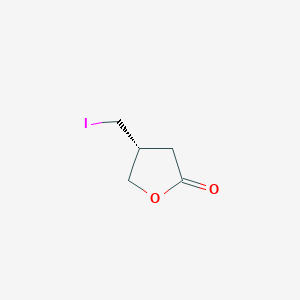
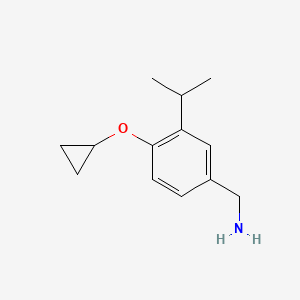
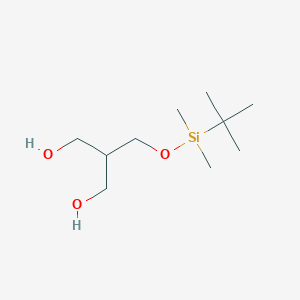
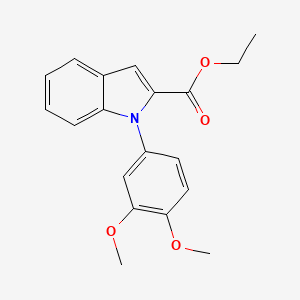
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
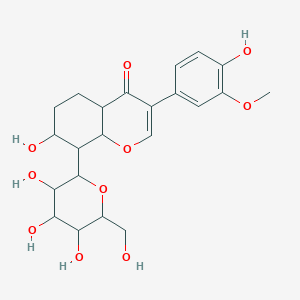
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)


![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)


